Benzamide, 2-methyl-N-pentyl-

Description

Significance of Substituted Benzamides in Organic Synthesis and Beyond

Substituted benzamides, where one or more hydrogen atoms on the benzene (B151609) ring or the amide nitrogen are replaced by other functional groups, are of paramount importance in organic synthesis. They serve as versatile intermediates in the construction of more complex molecules. The amide bond, a defining feature of these compounds, is a key structural motif in a vast array of natural products and synthetic compounds.

Beyond their role as synthetic building blocks, substituted benzamides have garnered significant attention for their diverse biological activities. ontosight.ai This has led to their investigation in medicinal chemistry for the development of new therapeutic agents. The specific substituents on the benzamide (B126) scaffold play a crucial role in determining the compound's physical, chemical, and biological properties.

Research Landscape of N-Alkylated and Ortho-Substituted Benzamides

Within the broad family of substituted benzamides, N-alkylated and ortho-substituted derivatives have emerged as particularly interesting areas of research. N-alkylation, the attachment of an alkyl group to the amide nitrogen, can significantly influence the compound's polarity, solubility, and biological profile. chemeo.com Various synthetic methodologies have been developed for the efficient N-alkylation of benzamides, often employing metal catalysts to facilitate the reaction.

Rationale for In-depth Investigation of Benzamide, 2-methyl-N-pentyl-

The compound Benzamide, 2-methyl-N-pentyl-, which features both an ortho-methyl group and an N-pentyl group, represents a compelling subject for detailed investigation. This specific combination of substituents is anticipated to confer a unique set of properties, making it a valuable candidate for further study. The ortho-methyl group can influence the rotational barrier around the aryl-carbonyl bond, while the N-pentyl group will impact its lipophilicity and potential interactions with biological targets.

A thorough examination of Benzamide, 2-methyl-N-pentyl- is warranted to elucidate its chemical characteristics, explore its potential applications, and contribute to the broader understanding of structure-property relationships in substituted benzamides. While specific research on this exact compound is not extensively documented in publicly available literature, its structural features suggest it could be a subject of interest in fields such as materials science and medicinal chemistry.

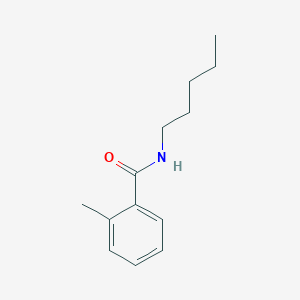

Structure

2D Structure

3D Structure

Properties

CAS No. |

17657-22-6 |

|---|---|

Molecular Formula |

C13H19NO |

Molecular Weight |

205.30 g/mol |

IUPAC Name |

2-methyl-N-pentylbenzamide |

InChI |

InChI=1S/C13H19NO/c1-3-4-7-10-14-13(15)12-9-6-5-8-11(12)2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,14,15) |

InChI Key |

DQUVNPQVXDGAJO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC(=O)C1=CC=CC=C1C |

Origin of Product |

United States |

Physicochemical Properties of Benzamide, 2 Methyl N Pentyl

The physicochemical properties of Benzamide (B126), 2-methyl-N-pentyl- are crucial for its handling, characterization, and potential applications. While experimental data for this specific compound is limited, we can infer its properties based on related structures.

Table 1: and Related Compounds

| Property | Benzamide, 2-methyl-N-pentyl- (Predicted) | N-Pentylbenzamide nih.gov | 2-Methylbenzamide nist.gov |

| Molecular Formula | C13H19NO | C12H17NO | C8H9NO |

| Molecular Weight | 205.30 g/mol | 191.27 g/mol | 135.16 g/mol |

| IUPAC Name | 2-Methyl-N-pentylbenzamide | N-Pentylbenzamide | 2-Methylbenzamide |

| CAS Number | Not available | 20308-43-4 | 527-85-5 |

Note: The properties for Benzamide, 2-methyl-N-pentyl- are predicted based on its structure and data from similar compounds.

Synthesis and Characterization

The synthesis of Benzamide (B126), 2-methyl-N-pentyl- can be conceptually designed based on established methods for amide formation. A common and effective route would involve the reaction of 2-methylbenzoyl chloride with pentylamine. This nucleophilic acyl substitution reaction is a standard procedure in organic synthesis.

Alternatively, direct condensation of 2-methylbenzoic acid and pentylamine could be achieved using coupling agents. Modern synthetic methods also offer catalytic routes for N-alkylation, which could potentially be adapted for the synthesis of this compound.

Characterization of the synthesized Benzamide, 2-methyl-N-pentyl- would rely on a combination of spectroscopic techniques to confirm its structure and purity.

Computational and Theoretical Studies of Benzamide, 2 Methyl N Pentyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry, enabling the investigation of the electronic properties of molecules with a high degree of accuracy. For Benzamide (B126), 2-methyl-N-pentyl-, DFT calculations are instrumental in elucidating its electronic structure, molecular orbitals, and conformational possibilities.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic character of a molecule is fundamentally defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. researchgate.net A smaller gap generally signifies higher polarizability and greater chemical reactivity. researchgate.net

DFT calculations allow for the precise determination of the energies of the HOMO and LUMO, as well as their spatial distribution. For benzamide derivatives, the HOMO is typically localized on the electron-rich regions of the molecule, while the LUMO is found on the electron-deficient areas. This distribution dictates the molecule's behavior in chemical reactions, indicating likely sites for electrophilic and nucleophilic attack. researchgate.netnih.gov

The HOMO-LUMO energy gap can be correlated with the electronic absorption spectra of the molecule, with the energy of the gap often corresponding to the lowest energy electronic transition. researchgate.netnih.gov Time-dependent DFT (TD-DFT) can further be employed to simulate UV-Vis spectra, providing a theoretical basis for experimental observations.

Table 1: Representative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.9656 |

| ELUMO | -1.5828 |

| Energy Gap (ΔE) | 5.3828 |

Note: The values presented are for a structurally related benzamide derivative, 2-(N-allylsulfamoyl)-N-propylbenzamide, as a representative example. mdpi.com The precise values for Benzamide, 2-methyl-N-pentyl- would require specific calculations.

Conformational Landscapes and Energy Minimization

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Understanding the conformational landscape—the collection of all possible spatial arrangements of the atoms and their relative energies—is crucial for predicting a molecule's physical and biological properties. DFT calculations are a powerful tool for exploring these landscapes. nih.gov

Molecular Dynamics Simulations

While DFT provides a static picture of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms and molecules over time. This approach is invaluable for understanding the flexibility of Benzamide, 2-methyl-N-pentyl- and its interactions with its environment. rsc.org

Dynamics of Molecular Interactions

MD simulations can reveal the intricate dance of intermolecular interactions that govern the behavior of Benzamide, 2-methyl-N-pentyl- in different phases. nih.gov By simulating a system containing multiple molecules, one can observe the formation and breaking of non-covalent bonds, the aggregation of molecules, and their diffusion. ornl.gov These simulations provide insights into properties like viscosity, solvation, and the mechanisms of self-assembly. rsc.orgornl.gov The interactions between the benzoyl and N-pentyl groups with surrounding molecules are key to understanding its macroscopic properties. nih.gov

Analysis of Non-Covalent Interactions

Non-covalent interactions, though weaker than covalent bonds, are the driving forces behind many molecular recognition and self-assembly processes. rsc.org For Benzamide, 2-methyl-N-pentyl-, these interactions play a critical role in its crystal packing and its interactions with other molecules.

Hydrogen Bonding Networks

Hydrogen bonds are among the most important non-covalent interactions. In Benzamide, 2-methyl-N-pentyl-, the amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing it to form various hydrogen bonding networks. nih.govmdpi.com

In the solid state, these hydrogen bonds are crucial in determining the crystal structure. nih.gov Molecules can link together to form chains, sheets, or more complex three-dimensional architectures. researchgate.netnih.gov The specific pattern of hydrogen bonding can influence the physical properties of the crystal, such as its melting point and solubility. Computational methods can be used to analyze and visualize these hydrogen bonding networks, providing a detailed understanding of the forces that hold the crystal together. nih.gov Analysis can reveal both intramolecular hydrogen bonds, which stabilize the conformation of a single molecule, and intermolecular hydrogen bonds, which govern the packing of molecules. nih.govmdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Benzamide, 2-methyl-N-pentyl- |

| 2-(N-allylsulfamoyl)-N-propylbenzamide |

| Benzamide |

| Formamide |

| Benzene (B151609) |

| 2,6-difluorobenzamide |

| 5-hydroxyquinoline |

| 4-hydroxybenzoic acid |

| 2-methylbenzimidazole |

| 2-mercaptobenzimidazole |

| 2-aminobenzimidazole |

| Benzotriazole |

| Benzimidazole |

| Diethyl {5-[(2-hydroxy-5-methylphenyl) carbonyl]-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl} - phosphonate |

| Diethyl {6-amino-1-(4-chlorophenyl)-5-cyano-3-[(2-hydroxy-5-methylphenyl) carbonyl]-1,2-dihydropyridin-2-yl]}phosphonate |

| Procainamide |

| 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides |

| 2-Benzoyl-N,N-diethylbenzamide |

| 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide |

| 2-methyl-N-(4-methylphenyl)benzamide |

| N-methyl-2-pyrrolidone |

| Choline chloride |

Aromatic Interactions (e.g., π-π Stacking)

Computational and theoretical examinations of Benzamide, 2-methyl-N-pentyl- are essential for understanding its supramolecular chemistry and physical properties, which are significantly influenced by non-covalent interactions. Among the most crucial of these are aromatic interactions, particularly π-π stacking, which involves the benzene ring of the molecule.

Aromatic stacking is a fundamental non-covalent force that plays a significant role in molecular recognition and the self-assembly of molecules. rsc.org In the context of Benzamide, 2-methyl-N-pentyl-, the substituted phenyl group is the primary site for such interactions. These interactions arise from a complex interplay of forces, including electrostatic and dispersion components. rsc.org Theoretical studies on similar aromatic systems have shown that the geometry of interaction can vary, commonly adopting parallel-displaced or T-shaped (edge-to-face) arrangements, which are often more energetically favorable than a direct face-to-face stacking geometry.

While specific published research detailing the aromatic interactions of Benzamide, 2-methyl-N-pentyl- is not available in the reviewed literature, the principles of computational chemistry provide a framework for how such interactions would be theoretically investigated. High-level quantum mechanical calculations would be necessary to accurately model these weak interactions.

Methodologies such as Density Functional Theory (DFT), often supplemented with dispersion corrections (e.g., DFT-D), are standard tools for optimizing the geometry of molecular dimers and clusters and for calculating interaction energies. Another powerful method is Symmetry-Adapted Perturbation Theory (SAPT), which can be employed to decompose the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. mdpi.com Such a decomposition provides deep insight into the fundamental nature of the forces holding the molecules together. mdpi.com

For Benzamide, 2-methyl-N-pentyl-, a computational study would typically model the interaction between two or more molecules to identify the most stable dimer or multimer configurations. The presence of the 2-methyl and N-pentyl substituents would introduce steric and electronic effects that modulate the geometry and strength of the π-π stacking interactions compared to unsubstituted benzamide. The methyl group, being an electron-donating group, can subtly alter the quadrupole moment of the benzene ring, influencing its electrostatic interactions. The flexible N-pentyl chain would primarily exert a steric influence, potentially hindering or favoring specific stacking arrangements.

A theoretical analysis would likely generate data on key geometric and energetic parameters, as outlined in the hypothetical data table below, which illustrates the type of results such a study would produce.

Table 1: Hypothetical Parameters for Characterizing π-π Stacking in a Benzamide, 2-methyl-N-pentyl- Dimer

| Parameter | Description | Typical Computational Method |

| Interaction Energy (ΔE) | The energy difference between the dimer and the sum of the energies of the isolated monomers. A negative value indicates a stable interaction. | DFT-D, MP2, CCSD(T) |

| Interplanar Distance (R) | The perpendicular distance between the planes of the two aromatic rings in a stacked configuration. | Geometry Optimization (DFT-D) |

| Horizontal Displacement (d) | The offset between the centers of the two aromatic rings in a parallel-displaced configuration. | Geometry Optimization (DFT-D) |

| Angle of Interaction (θ) | The angle between the planes of the two aromatic rings, used to distinguish between stacking and T-shaped geometries. | Geometry Optimization (DFT-D) |

| SAPT Energy Components | Decomposition of the total interaction energy into electrostatic, exchange, induction, and dispersion terms. | SAPT |

Chemical Reactivity and Derivatization of Benzamide, 2 Methyl N Pentyl

Modifications at the Pentyl Chain

The aliphatic N-pentyl chain, while generally considered chemically inert, can undergo functionalization through modern synthetic methods, primarily involving C-H activation. Such reactions are powerful tools for introducing functionality into otherwise unreactive hydrocarbon chains.

Research into the C-H functionalization of aliphatic chains attached to nitrogen has shown that directing groups can guide metal catalysts to specific C-H bonds. nih.gov While the amide group in Benzamide (B126), 2-methyl-N-pentyl- can act as a directing group, it typically directs reactions to the ortho position of the aromatic ring. However, radical-based or enzymatic reactions can achieve functionalization on the alkyl chain. For instance, processes like the Hofmann-Löffler-Freytag reaction could, in principle, be adapted to introduce functionality at the δ-carbon of the pentyl group via a nitrogen-centered radical.

Furthermore, selective oxidation of the terminal methyl group of the pentyl chain to a carboxylic acid or hydroxylation at various positions is conceivable using specific enzymatic or biomimetic catalytic systems. While not extensively documented for this specific molecule, general methods for the selective oxidation of terminal and sub-terminal C-H bonds in long-chain alkanes are an active area of research.

Another approach involves the multicomponent, zinc-mediated carbonyl alkylative amination (CAA) reaction, which allows for the synthesis of α-branched amines. acs.org This strategy could be conceptually reversed to consider modifications if the amide were to be synthesized from pentylamine precursors that already contain desired modifications.

| Reaction Type | Reagents/Conditions | Potential Product |

| Radical Halogenation | N-Bromosuccinimide (NBS), light | Brominated pentyl chain derivatives |

| Hydroxylation | Cytochrome P450 enzymes or mimics | Hydroxylated pentyl chain derivatives |

| C-H Amination | Rhodium or iron catalysts, sulfonylazides | Aminated pentyl chain derivatives |

Aromatic Ring Substitutions and Functionalization

The aromatic ring of Benzamide, 2-methyl-N-pentyl- is activated towards electrophilic aromatic substitution (EAS) by two substituents: the ortho-methyl group (-CH₃) and the meta-N-pentylcarboxamido group (-C(O)NH-pentyl).

Given the substitution pattern of Benzamide, 2-methyl-N-pentyl-, the directing effects of the two groups must be considered:

The methyl group at C2 directs incoming electrophiles to positions C4 and C6.

The amide group at C1 directs incoming electrophiles to positions C3 and C5.

The combined effect generally leads to substitution at the less sterically hindered positions. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions, which are para and ortho to the activating methyl group, respectively, and meta to the deactivating influence of the carbonyl portion of the amide group.

Common electrophilic aromatic substitution reactions applicable include:

Halogenation: Reaction with Cl₂ or Br₂ in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlBr₃) would yield halogenated derivatives, primarily at the 4- and 6-positions. libretexts.org

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂), which can subsequently be reduced to an amino group, providing a handle for further derivatization. lumenlearning.com

Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl or alkyl groups onto the aromatic ring, though they can be complicated by the presence of the amide group, which can coordinate to the Lewis acid catalyst. msu.edu

| Reaction Type | Reagents | Major Products |

| Bromination | Br₂, FeBr₃ | 4-Bromo-2-methyl-N-pentylbenzamide, 6-Bromo-2-methyl-N-pentylbenzamide |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-methyl-N-pentylbenzamide, 6-Nitro-2-methyl-N-pentylbenzamide |

| Sulfonation | SO₃, H₂SO₄ | 2-Methyl-N-pentyl-4-sulfobenzamide |

Reactions Involving the Amide Linkage

The amide bond is notoriously stable but can be cleaved or transformed under specific conditions.

Hydrolysis: The amide can be hydrolyzed back to 2-methylbenzoic acid and pentylamine under either strong acidic (e.g., aqueous H₂SO₄, heat) or basic (e.g., aqueous NaOH, heat) conditions. cdnsciencepub.comacs.org The mechanism of alkaline hydrolysis typically involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net Studies on similar N-substituted benzamides have detailed the kinetics and mechanisms of these transformations. osti.gov

Reduction: The amide can be reduced to a secondary amine, (2-methylphenyl)methyl(pentyl)amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the carbonyl group of the amide completely to a methylene (B1212753) group (-CH₂-).

Dehydration: While not applicable to secondary amides like this one directly leading to a simple nitrile, related transformations exist.

N-C Bond Activation: Transition metal-catalyzed reactions can achieve the cleavage of the N-C(O) bond. For instance, rhodium-catalyzed methods have been developed for the C-H arylation using primary amides as arylating reagents via N-C bond activation, a principle that could be extended to secondary amides under specific catalytic conditions. acs.org

| Transformation | Reagents/Conditions | Product |

| Acidic Hydrolysis | H₃O⁺, Heat | 2-Methylbenzoic acid + Pentylammonium salt |

| Basic Hydrolysis | NaOH (aq), Heat | Sodium 2-methylbenzoate (B1238997) + Pentylamine |

| Reduction | 1. LiAlH₄, THF 2. H₂O | (2-Methylphenyl)methyl(pentyl)amine |

Preparation of Advanced Benzamide, 2-methyl-N-pentyl- Analogues

Building upon the fundamental reactivity, more complex analogues can be synthesized. These advanced strategies often combine several reaction types or employ modern catalytic methods.

One powerful approach is the use of the amide itself as a directing group in C-H activation reactions. nih.govelsevierpure.com Palladium or rhodium catalysts can coordinate to the amide oxygen, directing functionalization to the ortho C-H bond of the N-alkyl group or, more commonly, the ortho C-H bond of the benzoyl group (the C6 position). For Benzamide, 2-methyl-N-pentyl-, this would regioselectively functionalize the C6 position. Such methods can be used for:

Annulation Reactions: Reaction with alkynes or diazo compounds can lead to the formation of new heterocyclic rings fused to the parent molecule. For example, ruthenium-catalyzed C-H activation and annulation with diazo compounds can produce isoquinolino or phthalazino structures. acs.org

Direct Arylation/Alkylation: The C6 position can be directly coupled with aryl or alkyl halides.

Another strategy involves the derivatization of functional groups introduced in earlier steps. For example, a nitro group introduced via EAS can be reduced to an amine (-NH₂). This amine can then undergo a wide range of reactions:

Diazotization: Conversion to a diazonium salt (-N₂⁺), which is an excellent leaving group and can be substituted by various nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer-type reactions.

Amide/Sulfonamide formation: Reaction with acyl chlorides or sulfonyl chlorides to form more complex amide or sulfonamide structures. byjus.com

Coupling Reactions: The amino group can be used in coupling reactions to form azo compounds. byjus.com

These multistep synthetic sequences allow for the construction of highly complex molecules based on the Benzamide, 2-methyl-N-pentyl- scaffold, enabling fine-tuning of its chemical properties.

Structure Activity Relationship Sar Studies of Benzamide, 2 Methyl N Pentyl Analogues Non Clinical

Impact of Substituent Modifications on Observed Effects

The biological activity of benzamide (B126) analogues is intricately linked to the nature and position of substituents on both the benzoyl and the N-alkyl moieties. Research into related series of compounds, such as N-substituted acetamides and benzamides, has provided valuable insights into the structural requirements for activity, often in the context of anticonvulsant properties.

Modifications to the N-alkyl group have a pronounced effect on activity. In studies of related N-benzylcyanoacetamides, it was observed that the length and branching of the alkyl chain are critical. While monosubstituted compounds were found to be more toxic, activity was diminished or abolished when the total number of carbon atoms in symmetrically disubstituted derivatives reached six or more. nih.gov This suggests an optimal lipophilicity and size for the N-substituent. For instance, in a series of N-benzyl-2-acetamidopropionamide derivatives, small alkoxy substituents at the C3 position, such as methoxy (B1213986) and ethoxy, demonstrated potent anticonvulsant activity. nih.gov

Substitutions on the phenyl ring of the benzamide also play a crucial role in modulating activity. In studies of phenylmethylenehydantoins, a related class of compounds, substitutions with alkyl, halogeno, trifluoromethyl, and alkoxyl groups on the phenyl ring resulted in good anticonvulsant activity. Conversely, the introduction of polar groups like nitro (-NO2), cyano (-CN), or hydroxyl (-OH) led to a decrease or loss of activity. nih.gov Similarly, for N-phenyl-2-phtalimidoethanesulfonamide derivatives, introducing substituents such as nitro, methyl, and chloro into the N-phenyl ring resulted in more active compounds compared to the unsubstituted parent molecule. nih.gov

The following table summarizes the observed effects of various substituent modifications on the activity of benzamide and acetamide (B32628) analogues, providing a basis for understanding the SAR of Benzamide, 2-methyl-N-pentyl- analogues.

| Compound Series | Modification | Observed Effect on Activity | Reference |

| N-benzylcyanoacetamides | Increasing N-alkyl chain length (total C ≥ 6) | Decreased or no activity | nih.gov |

| N-benzyl-2-acetamidopropionamides | Small 3-alkoxy substituents (e.g., -OCH3, -OC2H5) | Potent activity | nih.gov |

| Phenylmethylenehydantoins | Phenyl substitution with alkyl, halogeno, -CF3, -OR | Good activity | nih.gov |

| Phenylmethylenehydantoins | Phenyl substitution with -NO2, -CN, -OH | Decreased or no activity | nih.gov |

| N-phenyl-2-phtalimidoethanesulfonamides | N-phenyl substitution with -NO2, -CH3, -Cl | Increased activity | nih.gov |

Stereochemical Influence on Molecular Recognition and Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its interaction with biological targets. For analogues of Benzamide, 2-methyl-N-pentyl-, where chiral centers can exist, the stereochemistry is a critical determinant of biological activity.

A compelling example of this is seen in studies of N-benzyl-2-acetamido-3-methoxypropionamide. When the individual stereoisomers were evaluated, the principal anticonvulsant activity was found to reside in the (R)-stereoisomer. The (R)-isomer exhibited a significantly lower median effective dose (ED50) compared to the (S)-isomer, which was largely inactive. nih.gov This pronounced difference underscores the importance of a specific spatial orientation for effective binding to the molecular target.

This stereoselectivity suggests that the target receptor or enzyme possesses a chiral binding pocket that preferentially accommodates one enantiomer over the other. The precise fit of the more active enantiomer likely allows for optimal interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, which are necessary to elicit a biological response. The inactive enantiomer, due to its different spatial arrangement, may be unable to achieve the same degree of complementarity with the binding site, resulting in reduced or no activity.

The following table illustrates the stereochemical influence on the anticonvulsant activity of a related acetamide analogue.

| Compound | Stereoisomer | Anticonvulsant Activity (ED50) | Reference |

| N-benzyl-2-acetamido-3-methoxypropionamide | (R)-isomer | 4.5 mg/kg | nih.gov |

| N-benzyl-2-acetamido-3-methoxypropionamide | (S)-isomer | > 100 mg/kg | nih.gov |

These findings highlight that the development of stereochemically pure compounds is a crucial aspect of drug design for this class of molecules, as it can lead to more potent and selective agents.

Development of SAR Models for Targeted Applications

To rationalize the observed structure-activity relationships and to guide the design of new, more effective compounds, quantitative structure-activity relationship (QSAR) models have been developed for various series of benzamide and acetamide analogues. These computational models establish a mathematical correlation between the chemical structure of a molecule and its biological activity.

QSAR studies on anticonvulsant compounds have identified several key molecular descriptors that influence activity. For instance, in a study of α-substituted acetamido-N-benzylacetamide derivatives, a QSAR model was developed using molecular descriptors calculated from the optimized geometry of the molecules. The high correlation coefficient of the model indicated its satisfactory predictive power. researchgate.net

Another study on phenylmethylenehydantoins derived a SAR model that identified the Lowest Unoccupied Molecular Orbital (LUMO) energy and the logarithm of the partition coefficient (log P) as critical parameters for their anticonvulsant activity. nih.gov The log P value is an indicator of the molecule's lipophilicity, which affects its ability to cross biological membranes, while the LUMO energy relates to the molecule's ability to accept electrons in interactions with its target.

The development of such QSAR models offers several advantages for targeted applications:

Predictive Power: They can be used to predict the activity of virtual or yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.

Mechanistic Insights: The descriptors included in the QSAR models can provide insights into the mechanism of action by highlighting the key physicochemical properties required for activity.

Rational Design: By understanding the key structural features that enhance activity, new analogues with improved potency and selectivity can be rationally designed.

The following table presents key parameters identified in QSAR models for related anticonvulsant compounds.

| Compound Series | Key QSAR Parameters | Significance | Reference |

| α-substituted acetamido-N-benzylacetamides | Various molecular descriptors | Predictive of anticonvulsant activity | researchgate.net |

| Phenylmethylenehydantoins | LUMO Energy, log P | Critical for anticonvulsant activity | nih.gov |

These models serve as powerful tools in the iterative process of drug discovery, enabling a more focused and efficient search for novel therapeutic agents based on the benzamide scaffold.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways for Benzamide (B126), 2-methyl-N-pentyl-

The synthesis of "Benzamide, 2-methyl-N-pentyl-" can be approached through several established and emerging methodologies. Traditional synthesis would likely involve the reaction of 2-methylbenzoyl chloride with pentylamine or the direct amidation of 2-methylbenzoic acid with pentylamine, often requiring coupling agents.

More innovative and efficient synthetic routes are continually being developed. These include transition-metal-catalyzed reactions, which offer milder conditions and improved yields. For instance, a palladium-catalyzed N-alkylation of a primary amide with an alcohol, known as the borrowing hydrogen strategy, could be a viable and environmentally friendly pathway. researchgate.net This method proceeds through the dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amide and subsequent hydrogenation. nih.gov Another approach could involve the direct condensation of benzoic acids and amines using a solid acid catalyst under ultrasonic irradiation, which presents a green and rapid alternative. researchgate.net

A comparison of potential synthetic pathways is presented in Table 1.

Table 1: Comparison of Potential Synthetic Pathways for Benzamide, 2-methyl-N-pentyl-

| Method | Starting Materials | Reagents/Catalysts | Conditions | Advantages | Potential Challenges |

| Acyl Chloride Method | 2-methylbenzoyl chloride, pentylamine | Base (e.g., triethylamine) | Typically low temperature | High reactivity, generally good yields | Acyl chloride is moisture-sensitive |

| Direct Amidation | 2-methylbenzoic acid, pentylamine | Coupling agents (e.g., DCC, EDC) | Room temperature or gentle heating | Avoids preparation of acyl chloride | Byproducts can be difficult to remove |

| Catalytic N-Alkylation | 2-methylbenzamide, pentyl alcohol | Transition metal catalyst (e.g., Pd, Co) researchgate.netnih.gov | Elevated temperature | Atom economical, green | Catalyst cost and sensitivity |

| Ultrasonic-Assisted Condensation | 2-methylbenzoic acid, pentylamine | Solid acid catalyst (e.g., diatomite earth@IL/ZrCl4) researchgate.net | Ultrasonic irradiation | Rapid, mild conditions, reusable catalyst | Scalability may need investigation |

Further research into these novel catalytic systems could lead to more sustainable and cost-effective production of "Benzamide, 2-methyl-N-pentyl-" and its derivatives.

Advanced Characterization Techniques for Complex Systems

The structural elucidation and characterization of "Benzamide, 2-methyl-N-pentyl-" would rely on a suite of spectroscopic and analytical techniques. Standard methods such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide foundational data on the molecular structure.

For more in-depth analysis, advanced NMR techniques are indispensable. Two-dimensional NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can establish correlations between protons and carbons, confirming connectivity within the molecule. ipb.pt For studying complex systems or interactions, techniques like ¹⁷O NMR can provide insights into electronic and steric effects at the carbonyl group. psu.edu Furthermore, solid-state NMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS), can be employed to study the compound in its solid form, which is useful for analyzing polymorphism and intermolecular interactions. researchgate.net

X-ray crystallography would be the definitive method to determine the three-dimensional structure in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions such as hydrogen bonding. nih.gov The study of related benzamide derivatives has shown that the conformation of the amide bond and the dihedral angles between the aromatic ring and the amide plane are key structural features. acs.org

Computational Design of Enhanced Benzamide, 2-methyl-N-pentyl- Derivatives

Computational chemistry offers powerful tools for predicting the properties of "Benzamide, 2-methyl-N-pentyl-" and for designing novel derivatives with enhanced functionalities. Density Functional Theory (DFT) calculations can be used to determine optimized geometries, electronic properties, and spectroscopic signatures of the molecule. tandfonline.com

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and intermolecular interactions of the compound in different environments. mdpi.comtandfonline.com These simulations are crucial for understanding how the molecule might behave in solution or interact with other molecules. For instance, MD simulations have been used to study the stability of protein-ligand complexes involving benzamide derivatives. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of a series of benzamide derivatives with their activities. nih.gov This approach can guide the design of new derivatives with improved properties for specific applications. By systematically modifying the structure of "Benzamide, 2-methyl-N-pentyl-", for example, by introducing different substituents on the phenyl ring or altering the length of the N-alkyl chain, it is possible to tune its physicochemical and biological properties.

An example of a computational workflow for designing enhanced derivatives is outlined in Table 2.

Table 2: Computational Workflow for Designing Enhanced Benzamide, 2-methyl-N-pentyl- Derivatives

| Step | Technique | Objective | Expected Outcome |

| 1. Baseline Analysis | DFT Calculations | Determine the ground state geometry and electronic properties of "Benzamide, 2-methyl-N-pentyl-". | Optimized structure, HOMO-LUMO gap, electrostatic potential map. |

| 2. Derivative Design | In Silico Modification | Create a library of virtual derivatives with varied substituents. | A set of new molecular structures for further analysis. |

| 3. Property Prediction | QSAR Modeling | Predict the properties (e.g., solubility, binding affinity) of the virtual derivatives. | Identification of derivatives with potentially enhanced properties. |

| 4. Dynamic Behavior | Molecular Dynamics (MD) Simulations | Analyze the conformational dynamics and interactions of promising derivatives. | Understanding of the stability and interaction modes of the designed molecules. |

| 5. Virtual Screening | Molecular Docking | Predict the binding mode and affinity of derivatives to a specific target. | Ranking of derivatives based on their potential to interact with a biological target. |

Emerging Non-Clinical Applications and Interdisciplinary Research

While many benzamide derivatives have been explored for their pharmacological activities, there is a growing interest in their non-clinical applications. ontosight.ai The unique chemical structure of "Benzamide, 2-methyl-N-pentyl-" makes it a candidate for investigation in various interdisciplinary fields.

In materials science, benzamides can be incorporated into polymers to modify their physical properties. The presence of both a rigid aromatic ring and a flexible alkyl chain could impart interesting characteristics to polymeric materials.

In agricultural science, substituted benzamides have been investigated as potential pesticides and herbicides. google.com The specific substitution pattern of "Benzamide, 2-methyl-N-pentyl-" could be explored for its bioactivity against various pests or weeds.

Furthermore, "Benzamide, 2-methyl-N-pentyl-" can serve as a valuable synthetic intermediate for the preparation of more complex molecules. The amide functionality can be a precursor to other functional groups, and the aromatic ring can be further functionalized. chemicalbook.com Its use as a building block in organic synthesis could lead to the discovery of novel compounds with diverse applications. Research into the reactivity and synthetic utility of this compound could open up new avenues in chemical synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-methyl-N-pentyl-benzamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via N-alkylation of 2-methylbenzamide with pentyl halides under basic conditions (e.g., K₂CO₃ in DMF) or through catalytic coupling using transition metals like ruthenium. For optimized yields, employ controlled heating (60–80°C) and monitor reaction progress via TLC. Post-synthesis, purify via recrystallization (methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for characterizing the structural integrity of 2-methyl-N-pentyl-benzamide?

- Methodological Answer : Use XRD to confirm crystalline structure and FTIR to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Pair with NMR (¹H and ¹³C) to resolve alkyl chain conformation and aromatic substitution patterns. For purity assessment, combine HPLC (C18 column, acetonitrile/water mobile phase) with mass spectrometry .

Q. How can researchers mitigate byproduct formation during the synthesis of N-alkyl benzamide derivatives?

- Methodological Answer : Byproducts like over-alkylated species or unreacted precursors can be minimized by:

- Using stoichiometric control (excess pentyl halide to drive alkylation).

- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.

- Quenching reactions at 80–90% conversion and isolating via fractional distillation or preparative HPLC .

Q. What physicochemical properties of 2-methyl-N-pentyl-benzamide are essential for solubility and stability studies?

- Methodological Answer : Key parameters include logP (lipophilicity, estimated via HPLC retention times), melting point (differential scanning calorimetry), and hydrolytic stability (pH-dependent degradation assays). Solubility in polar/nonpolar solvents should be tested using shake-flask methods with UV-Vis quantification .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological relevance of 2-methyl-N-pentyl-benzamide?

- Methodological Answer : Conduct SAR by synthesizing analogs with varied alkyl chain lengths or substituents on the benzamide core. Test biological activity (e.g., enzyme inhibition via kinetic assays) and correlate with computational docking (AutoDock Vina) to map binding interactions. Use QSAR models to predict pharmacokinetic properties .

Q. What mechanistic insights explain the catalytic efficiency of transition metals in N-alkylation reactions of benzamides?

- Methodological Answer : Ruthenium catalysts (e.g., [RuCl₂(p-cymene)]₂) facilitate oxidative addition of alkyl halides, followed by ligand exchange with the benzamide’s amide nitrogen. Monitor intermediates via in situ IR or ESI-MS. Kinetic isotope effects (KIEs) can reveal rate-determining steps, such as C–N bond formation .

Q. How do XRD and molecular dynamics simulations resolve structural contradictions in polymorphic forms of 2-methyl-N-pentyl-benzamide?

- Methodological Answer : For polymorph identification, collect high-resolution XRD data and refine structures using SHELXL . Pair with molecular dynamics (GROMACS) to simulate lattice stability under varying temperatures. Compare simulated and experimental diffraction patterns to validate models .

Q. What strategies address discrepancies in spectroscopic data for 2-methyl-N-pentyl-benzamide across research studies?

- Methodological Answer : Standardize solvent systems (e.g., CDCl₃ for NMR) and calibration protocols. Use quantum chemical calculations (Gaussian 09) to predict NMR chemical shifts and FTIR bands, then cross-validate with experimental data. Publish raw spectral files in open-access repositories for peer benchmarking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.